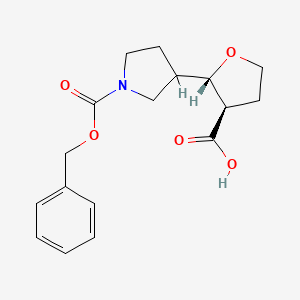
(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and relevant case studies.
- Chemical Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- IUPAC Name : (2S,3R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
- Synonyms : (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.
The compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been noted for:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and metabolic disorders.
Pharmacological Effects
- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV). A study demonstrated that similar compounds could inhibit HCV replication effectively .
- Antioxidant Properties : The compound has been noted to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage.
Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of related compounds demonstrated that modifications to the pyrrolidine structure enhanced bioactivity against HCV. The findings suggested that structural features like the phenylmethoxycarbonyl group play a critical role in enhancing antiviral potency .
Study 2: Toxicity Assessment
A toxicity assessment evaluated the safety profile of aryl alkanoates, including derivatives of this compound. The results indicated low toxicity levels in sub-chronic exposure studies conducted on animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be 1,250 mg/kg bw/d for males and females .
Data Table: Biological Activities Summary
科学研究应用
Drug Development
The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for the development of new pharmaceuticals. Research indicates that derivatives of this compound exhibit activity against specific enzymes and receptors involved in various diseases.
Anticancer Activity
Recent studies have suggested that (2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid may possess anticancer properties. For instance, a study demonstrated that modifications of this compound led to increased cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. It has shown promise in preclinical models for conditions such as Alzheimer's disease, where it may help mitigate neuroinflammation and promote neuronal survival.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuroprotective | Reduction in neuroinflammation | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer properties. The results indicated that certain modifications enhanced the compound's potency against breast cancer cells, leading to further investigations into its mechanism of action.
Case Study 2: Neuroprotection
In another research published in Neuroscience Letters, the neuroprotective effects of this compound were tested in a rodent model of Alzheimer's disease. The findings suggested that treatment with the compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation.
属性
IUPAC Name |
(2S,3R)-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-16(20)14-7-9-22-15(14)13-6-8-18(10-13)17(21)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)/t13?,14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOILNDHYYPDSFC-DMJDIKPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2C(CCO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













